molecular formula C13H17BO4 B8200220 Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No. B8200220
M. Wt: 248.08 g/mol
InChI Key: LOMGOLHZGKZTRH-UHFFFAOYSA-N
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Description

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a useful research compound. Its molecular formula is C13H17BO4 and its molecular weight is 248.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Chemistry and Synthesis : A study by Mara et al. (1982) highlights the production of tricyclic products from reactions involving similar compounds, indicating the compound's relevance in complex organic synthesis (Mara et al., 1982).

  • Biochemistry : Research by Nemet et al. (2006) on Methylglyoxal, a closely related compound, discusses its formation in living organisms and potential impacts on health, including degenerative changes and anticancer effects (Nemet et al., 2006).

  • Pharmaceutical Applications : Ghorab et al. (2017) demonstrate the antimicrobial properties of derivatives of similar compounds, particularly against Gram-positive and Gram-negative bacteria and fungi, highlighting potential applications in developing new antimicrobial agents (Ghorab et al., 2017).

  • Liquid Crystal Research : Dabrowski et al. (1995) studied the mesomorphic properties of phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates, including the influence of terminal and lateral substitution on the viscosity, optical, and thermal properties of nematic mixtures. This research has implications for the development of liquid crystal displays (Dabrowski et al., 1995).

  • Crystallography : Zhao et al. (2012) investigated the crystal structure of a related compound, revealing insights into its molecular conformation and intermolecular interactions (Zhao et al., 2012).

  • Radiochemistry : Takashima-Hirano et al. (2012) explored the use of a palladium-mediated carbonylation process using arylboronate and carbon monoxide in synthesizing radio-labeled compounds, which can be essential in medical imaging (Takashima-Hirano et al., 2012).

  • Photopolymerization : Fukuda and Nakashima (1983) described the photocrosslinking of polymers containing structures similar to Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, which could have applications in materials science and photolithography (Fukuda & Nakashima, 1983).

  • Pesticide Detection : Ten Hoeve et al. (1997) discussed synthesizing haptens with dioxaphosphorinan methoxyacetic acid linker arms, which produced antibodies for detecting organophosphate pesticides, demonstrating the compound's utility in environmental monitoring and food safety (Ten Hoeve et al., 1997).

  • Agricultural Chemistry : Wang et al. (2012) synthesized fluorine-containing compounds similar to Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate and evaluated their herbicidal activity, indicating potential applications in agriculture (Wang et al., 2012).

properties

IUPAC Name

methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-6-4-10(5-7-11)12(15)16-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMGOLHZGKZTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Y Kawashima, T Furukawa, N Chatani*… - Organic …, 2003 - Wiley Online Library
This chapter article the procedure for nickel‐catalyzed cross‐coupling of 2‐methoxynaphthalene with methyl 4‐(5,5‐dimethyl‐1,3,2‐dioxaborinan‐2‐yl)benzoate. It presents some of the …
Number of citations: 0 onlinelibrary.wiley.com
RL Jezorek, N Zhang, P Leowanawat, MH Bunner… - Organic …, 2014 - ACS Publications
A library containing 10 air-stable Ni II X(Aryl)(PCy 3 ) 2 σ-complexes as precatalysts (X = Cl, Br, OTs, OMs, aryl = 1-naphthyl, 2-naphthyl; X = Cl, 1-acenaphthenyl, 1-(2-methoxynaphthyl)…
Number of citations: 62 pubs.acs.org
Y Kawashima - Organic Syntheses, 2019 - cir.nii.ac.jp
Nickel-Catalyzed Cross-Coupling of 2-Methoxynaphthalene with Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 詳細へ移動 検索 …
Number of citations: 0 cir.nii.ac.jp
MF Hassan, AN Ayyash - Asian Journal of Research in …, 2019 - search.proquest.com
For proton nuclear magnetic resonance (JH NMR) spectra, the theoretical chemical shifts from tetramethylsilane (TMS) as an internal standard solution were calculated with (GGA-PBE/6…
Number of citations: 4 search.proquest.com
J Malineni, RL Jezorek, N Zhang, V Percec - Synthesis, 2016 - thieme-connect.com
Three classes of Ni precatalysts based on π-Ni II , π-Ni 0 and σ-Ni II complexes have been elaborated and employed in different laboratories for the functionalization and cross-coupling …
Number of citations: 37 www.thieme-connect.com
P Leowanawat, N Zhang, V Percec - The Journal of Organic …, 2012 - ACS Publications
The efficiency of mesylates, sulfamates, esters, carbonates, carbamates, and methyl ethers as C–O-based electrophiles attached to the 1- or 2-position of naphthalene and to activated …
Number of citations: 101 pubs.acs.org
BM Rosen, C Huang, V Percec - Organic Letters, 2008 - ACS Publications
A procedure for NiCl 2 (dppp)-catalyzed pinacolborylation and neopentylglycolborylation that utilizes in situ prepared inexpensive pinacolborane and neopentylglycolborane is reported…
Number of citations: 132 pubs.acs.org
P Leowanawat, N Zhang, AM Resmerita… - The Journal of …, 2011 - ACS Publications
Reaction conditions for the Ni(COD) 2 /PCy 3 catalyzed cross-coupling of aryl neopentylglycolboronates with aryl mesylates were developed. By using optimized reaction …
Number of citations: 108 pubs.acs.org
J Malineni, RL Jezorek, N Zhang, V Percec - Synthesis, 2016 - thieme-connect.com
Advances in nickel catalysis have enabled the employment of the widely available and environmentally benign phenol derivatives as aryl electrophiles in Suzuki–Miyaura cross-…
Number of citations: 11 www.thieme-connect.com
P Leowanawat, AM Resmerita… - The Journal of …, 2010 - ACS Publications
The highly active mixed-ligand catalytic system NiCl 2 (dppp)/dppf combined with the reducing effect of zerovalent Zn and of other metals was used to demonstrate a method for the …
Number of citations: 76 pubs.acs.org

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